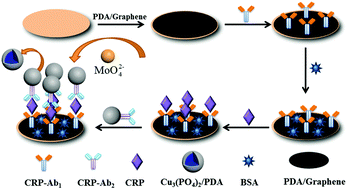Redox active molybdophosphate produced by Cu3(PO4)2 nanospheres for enhancing enzyme-free electrochemical immunoassay of C-reactive protein†
New Journal of Chemistry Pub Date: 2017-09-05 DOI: 10.1039/C7NJ02629C
Abstract
A sandwich electrochemical immunosensor for sensitive detection of C-reactive protein (CRP) was fabricated using Cu3(PO4)2 nanospheres-induced electrochemical current. Notably, signal generation was derived from the reaction of Cu3(PO4)2 nanospheres with adscititious molybdate ions. It would form a type of redox-active molybdophosphate precipitate on the electrodes, which could facilitate the generation of a stable and direct electrochemical current. In particular, it needs to be mentioned that +0.14 V was taken as the working potential for the electrochemical immunoassay, which could reduce the possible interference of the dissolved oxygen in the electrolyte. This would be reasonably helpful for the sensitive assay of CRP. Thanks to the abundant phosphate groups in Cu3(PO4)2 nanospheres, the detection signal could be enhanced sharply. As a result, the optimized enzyme-free electrochemical immunosensor presents an ultrasensitive detection performance toward CRP with a linear range from 0.5 pg mL−1 to 1 ng mL−1 and a low detection limit of 0.13 pg mL−1. The selectivity, reproducibility and stability of the immunosensor were tested and observed to be satisfactory. In general, the proposed analytical system shows promising potential for clinical diagnosis.


Recommended Literature
- [1] A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†
- [2] A new method for detecting decomposition products in anaesthetic chloroform
- [3] Recent methods for the synthesis of α-acyloxy ketones
- [4] Co9S8 embedded into N/S doped carbon composites: in situ derivation from a sulfonate-based metal–organic framework and its electrochemical properties†
- [5] Low-energy electron interaction with 2-(trifluoromethyl)acrylic acid, a potential component for EUVL resist material†
- [6] Understanding of transition metal (Ru, W) doping into Nb for improved thermodynamic stability and hydrogen permeability: density functional theory calculations
- [7] β-Phenylethylamines and the isoquinoline alkaloids
- [8] Hydrogen bonded assemblies of a cyclic trimeric hydroxy gallium(III) derivative: [{Me2Ga(µ-OH)}3·3H2O]2·18-crown-6
- [9] Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies†‡
- [10] Genomic DNA-mediated formation of a porous Cu2(OH)PO4/Co3(PO4)2·8H2O rolling pin shape bifunctional electrocatalyst for water splitting reactions†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 128221-48-7
-
CAS no.: 10162-82-0
-
CAS no.: 10277-44-8
-
CAS no.: 129212-21-1









